A Technical Guide to the Physicochemical Properties of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid
A Technical Guide to the Physicochemical Properties of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid
Abstract: This document provides a comprehensive technical overview of the key physicochemical properties of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid. As experimental data for this specific molecule is not extensively available in public literature, this guide focuses on its structural attributes, predicted properties based on computational models, and the authoritative experimental protocols for their empirical determination. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a synthetic building block or a candidate molecule, providing the foundational knowledge necessary for its effective application.
Introduction
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is a substituted aromatic carboxylic acid incorporating a morpholine sulfonyl moiety. This unique combination of functional groups—a carboxylic acid, an aromatic chloride, and a sulfonamide—makes it a compound of significant interest in medicinal chemistry and materials science. The carboxylic acid group provides a handle for further derivatization and influences solubility and binding, while the chloro- and sulfonyl- groups modulate electronic properties, lipophilicity, and metabolic stability. Understanding its physicochemical profile is paramount for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties, and for designing robust synthetic routes.
This guide will systematically explore the molecular structure, key physicochemical parameters, and the gold-standard methodologies for their experimental validation.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity.
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IUPAC Name: 2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid
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Molecular Formula: C₁₁H₁₂ClNO₅S
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Molecular Weight: 305.74 g/mol
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CAS Number: While not consistently reported across all databases, related structures are well-documented. Researchers should verify the CAS number with their specific supplier.
The structural arrangement of its constituent functional groups is visualized below.
Caption: 2D structure of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable, actionable predictions for key physicochemical parameters. These values are essential for initial screening and hypothesis generation in drug discovery pipelines. The properties listed below are derived from established algorithms used in databases like PubChem for structurally related compounds.[1]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 305.74 g/mol | Influences diffusion and transport; compliance with Lipinski's Rule of Five. |
| XLogP3-AA | ~0.2 - 1.5 | A measure of lipophilicity, affecting membrane permeability and solubility. The predicted range suggests moderate lipophilicity.[1] |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group can donate a hydrogen bond, crucial for target binding.[1] |
| Hydrogen Bond Acceptors | 6 | The oxygens in the carboxyl, sulfonyl, and morpholine groups act as H-bond acceptors.[1] |
| Topological Polar Surface Area (TPSA) | ~92.3 Ų | Predicts drug transport properties, particularly oral bioavailability and blood-brain barrier penetration.[1] |
| Rotatable Bond Count | 3 | Indicates molecular flexibility, which can impact binding affinity and entropy.[1] |
Key Physicochemical Parameters & Experimental Determination
While predictions are useful, empirical data is the cornerstone of scientific integrity. The following sections detail the importance of key parameters and the authoritative methods for their measurement.
Acidity (pKa)
Expertise & Experience: The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable compound. It dictates the charge state of the molecule at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. For this molecule, the carboxylic acid group is the primary acidic center. Its pKa value will be influenced by the electron-withdrawing effects of the adjacent chlorine atom and the distal sulfonyl group.
Trustworthiness: Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement of ionic equilibrium.[2][3] The self-validating nature of this protocol is ensured by rigorous calibration of the pH electrode against certified buffer standards and, where necessary, comparison with a blank titration to account for the solvent's contribution.[2][4]
Caption: Experimental workflow for LogP/LogD determination via the shake-flask method.
Experimental Protocol: Shake-Flask Method for LogD Determination [5][6]1. Phase Preparation: Prepare an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together overnight and then separating the phases. 2. Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol). 3. Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a sealed vial. 4. Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. 5. Phase Separation: Centrifuge the vial to achieve complete separation of the two phases. 6. Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). 7. Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in octanol / Concentration in aqueous buffer).
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound.
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Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad O-H stretch from the carboxylic acid dimer is anticipated from ~2500-3300 cm⁻¹. [7]A sharp, strong C=O (carbonyl) stretch should appear around 1700 cm⁻¹. The S=O (sulfonyl) group will exhibit strong, characteristic stretches in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should provide an exact mass consistent with the molecular formula C₁₁H₁₂ClNO₅S. The fragmentation pattern would also yield structural information, likely showing losses of the morpholine group, SO₂, and COOH. Gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS) is the standard technique. [8][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be most informative. It should display distinct signals for the aromatic protons (in the 7-8.5 ppm region), the morpholine protons (typically two multiplets around 3-4 ppm), and a broad singlet for the acidic carboxylic proton (>10 ppm).
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¹³C NMR: The carbon NMR would confirm the presence of 11 distinct carbon environments, including the carbonyl carbon (~170 ppm) and the aromatic carbons.
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Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound must be consulted, GHS hazard classifications for structurally similar benzoic acid derivatives and sulfonyl chlorides suggest that this compound should be handled with care. [10][11]Potential hazards may include:
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Causes skin irritation.
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Causes serious eye damage/irritation.
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May be harmful if swallowed.
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May cause respiratory irritation.
Standard laboratory precautions should be strictly followed: handle in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is a molecule with significant potential, characterized by a combination of functional groups that impart desirable properties for applications in drug discovery and beyond. This guide has outlined its core structural and predicted physicochemical properties. More importantly, it has provided authoritative, field-proven protocols for the experimental determination of its most critical parameters—pKa and LogD. By grounding future work in these robust experimental methodologies, researchers can ensure the generation of high-quality, reliable data, paving the way for the successful application and development of this promising chemical entity.
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